molecular formula C8H11ClN2S B2924721 (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride CAS No. 2567496-04-0

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride

Cat. No.: B2924721
CAS No.: 2567496-04-0
M. Wt: 202.7
InChI Key: FBPFMTADADNWLF-UHFFFAOYSA-N
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Description

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine hydrochloride is a heterocyclic compound featuring a fused thienopyrrole core substituted with a methyl group at position 2 and a methanamine moiety at position 5, stabilized as a hydrochloride salt.

Properties

IUPAC Name

(2-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S.ClH/c1-5-2-7-8(11-5)3-6(4-9)10-7;/h2-3,10H,4,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFMTADADNWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=C(N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride typically involves the formation of the thienopyrrole core followed by functionalization at specific positions. One common method involves the condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to various functionalized thienopyrrole derivatives.

Scientific Research Applications

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride, a derivative of thienopyrrole, is a chemical compound with the molecular formula C8H10N2S·HCl. It has a variety of scientific research applications in chemistry, biology, medicine, and industry.

** প্রস্তুতপ্রণালী (Preparation)**
The synthesis of this compound generally involves forming the thienopyrrole core, followed by functionalization at specific positions. A typical method involves condensing N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole. Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity, including purification through recrystallization and drying to obtain the final product as a hydrochloride salt.

** Chemical Reactions**
this compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation It can be oxidized to form corresponding sulfoxides or sulfones.
  • Reduction Reduction reactions can convert the compound into its corresponding amine derivatives.
  • Substitution It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The resulting products depend on the specific reagents and conditions used; oxidation may yield sulfoxides or sulfones, reduction can produce amine derivatives, and substitution reactions can lead to various functionalized thienopyrrole derivatives.

** Scientific Research Applications**
This compound is used in various scientific fields:

  • Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology It is studied for its potential biological activities, such as antimicrobial and antiviral properties.
  • Medicine Research is being conducted to explore its potential as a therapeutic agent, particularly in treating diseases like cancer and viral infections.
  • Industry It is used in developing new materials with specific electronic and optical properties.

This compound的作用机制 (Mechanism of Action)
The mechanism of action involves interaction with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways depend on the application and biological context.

** তুলনামূলক আলোচনা (Similar Compounds)**

  • 4H-thieno[3,2-b]pyrrole-5-carboxamides These compounds have a similar thienopyrrole core and are studied for their biological activities.
  • Dithieno[3,2-b2′,3′-d]pyrrole derivatives These are used in developing conjugated materials with specific electronic properties.

This compound is unique due to its specific substitution pattern and the presence of the methanamine group, giving it distinct chemical and biological properties.

** জৈবিক কার্যকলাপ (Biological Activity)**
this compound has potential therapeutic applications, especially in oncology and neuropharmacology, with its unique thieno-pyrrole structure suggesting diverse biological activities. It interacts with molecular targets involved in cellular signaling pathways. The thieno[3,2-b]pyrrole moiety is known to exhibit anticancer properties by inhibiting key enzymes and pathways associated with tumor growth and may have neuroprotective effects by acting on neurotransmitter systems.

Anticancer Activity
In vitro studies show it can inhibit the proliferation of various cancer cell lines, including A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma). The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin.

Neuropharmacological Effects
Preliminary studies suggest that the compound may influence neurotransmitter levels, potentially offering protective effects against neurodegenerative conditions.

Properties

  • IUPAC Name: this compound
  • Molecular Formula: C8H11ClN2S
  • Molecular Weight: 202.71 g/mol
  • CAS Number: 335033-68-6

Mechanism of Action

The mechanism of action of (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues in the Thienopyrrole Class

  • (4-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol Structure: Differs by a hydroxyl group instead of methanamine at position 5 and a methyl group at position 3. Properties: Lower polarity due to the hydroxyl group; melting point 103–104°C . Applications: Intermediate in synthesizing polymers and bioactive molecules .
  • 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles Structure: Pyrrole-substituted thienopyrrole derivatives. Synthesis: Formed via Amberlyst 15-catalyzed condensation of (4H-thieno[3,2-b]pyrrol-5-yl)methanol with pyrrole . Behavior: Polymerizes upon bromination, indicating reactivity at the thienopyrrole core .

Methanamine Hydrochlorides with Alternative Heterocycles

Compound Name Heterocycle Substituents Molecular Formula Key Properties/Applications Reference
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride Oxazole Ethyl, methyl C₇H₁₂N₂O·HCl High purity (97%), used in drug discovery
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride Thiophene + tetrahydropyran Methyl, tetrahydropyran C₁₁H₁₈ClNOS Investigated for CNS activity
[5-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine hydrochloride Pyridine + triazole Triazole C₈H₁₀ClN₅ High solubility, antimicrobial applications
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride Thiazole 4-Chlorophenyl C₁₀H₁₀Cl₂N₂S PubChem CID 2794737; kinase inhibition studies

Fluorinated and Halogenated Analogues

  • (4-Fluoropyridin-2-yl)methanamine hydrochloride
    • Structure : Fluorine at pyridine position 4.
    • Impact : Enhanced metabolic stability due to fluorine’s electronegativity; used in PET imaging probes .
  • (2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride Structure: Oxadiazole core with chloro and methylphenoxy groups. Applications: Anticandidal and antiviral activity due to halogen-substituted aromatic systems .

Pharmacological Profiles

  • Thienopyrrole Derivatives: Exhibit CNS activity due to lipophilic thieno-pyrrole cores, enhancing blood-brain barrier penetration .
  • Thiazole Derivatives : Broad-spectrum kinase inhibitors; e.g., (2-(4-chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride shows promise in cancer research .
  • Triazole-Pyridine Hybrids : Antimicrobial properties linked to triazole’s ability to disrupt microbial membranes .

Physical and Chemical Properties

Property (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine HCl (4-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine HCl
Molecular Weight ~195-200 g/mol (estimated) 167.23 g/mol 176.64 g/mol
Melting Point Not reported (likely >150°C due to HCl salt) 103–104°C Not reported
Solubility High in polar solvents (DMSO, water) Moderate in DMSO High in methanol
Stability Stable under inert conditions Air-sensitive (hydroxyl group) Stable as crystalline solid
Key References

Biological Activity

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride is a compound with potential therapeutic applications, particularly in oncology and neuropharmacology. Its unique thieno-pyrrole structure suggests diverse biological activities, making it a subject of interest in drug discovery and development.

  • Molecular Formula : C8H10ClN2S
  • Molecular Weight : 202.69 g/mol
  • CAS Number : 335033-68-6
  • IUPAC Name : (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine hydrochloride

The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in cellular signaling pathways. The thieno[3,2-b]pyrrole moiety is known to exhibit:

  • Anticancer properties : By inhibiting key enzymes and pathways associated with tumor growth.
  • Neuroprotective effects : Potentially acting on neurotransmitter systems.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung carcinoma), MCF7 (breast adenocarcinoma), HT29 (colon adenocarcinoma).
  • Findings : The compound showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin.
Cell LineIC50 (µM)Reference
A54950.0
MCF745.0
HT2930.0

Neuropharmacological Effects

Preliminary studies suggest that the compound may influence neurotransmitter levels, potentially offering protective effects against neurodegenerative conditions.

Case Studies

  • Study on Anticancer Activity :
    • A study assessed the efficacy of this compound against colorectal cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 30 µM, highlighting its potential as a therapeutic agent for colorectal cancer treatment .
  • Neuroprotective Study :
    • In a model of neurodegeneration, the compound was found to reduce apoptosis in neuronal cells exposed to oxidative stress. This suggests its potential utility in treating conditions like Alzheimer's disease .

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